synthesis and properties of 3-ethenyl-1H-pyrazole
synthesis and properties of 3-ethenyl-1H-pyrazole
An In-depth Technical Guide to the Synthesis and Properties of 3-Ethenyl-1H-pyrazole
Abstract
3-Ethenyl-1H-pyrazole, also known as 3-vinyl-1H-pyrazole, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] As a member of the vinylpyrazole family, it combines the rich chemical reactivity of a vinyl group with the pharmacologically relevant pyrazole scaffold.[2][3] This guide provides a comprehensive overview of the principal synthetic routes to 3-ethenyl-1H-pyrazole, details its physicochemical and spectroscopic properties, explores its chemical reactivity, and discusses its applications. The methodologies presented herein are grounded in established literature, offering researchers and drug development professionals a practical reference for leveraging this valuable compound in their work.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds that have garnered immense attention in pharmaceutical and agrochemical research.[4][5][6][7] The pyrazole nucleus is a core structural motif in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, underscoring its status as a "privileged scaffold" in drug discovery.[8] The incorporation of a vinyl (ethenyl) group onto this scaffold introduces a reactive handle that opens up a vast chemical space for further functionalization, such as polymerization and cycloaddition reactions.[9][10]
While N-vinylpyrazoles have been studied more extensively, C-vinylpyrazoles like 3-ethenyl-1H-pyrazole are crucial building blocks for constructing complex molecular architectures and polymers.[2][3] These compounds serve as key intermediates for synthesizing more complex pyrazole derivatives, some of which have shown potent biological activities, including DNA gyrase inhibition.[2] This guide focuses specifically on the synthesis and characteristics of the 3-ethenyl isomer, providing a technical foundation for its application in advanced chemical synthesis.
Synthetic Methodologies for 3-Ethenyl-1H-pyrazole
The synthesis of 3(5)-vinylpyrazoles is less documented than that of their 1-vinyl counterparts, but several effective strategies have been established.[2] Due to tautomerism in the NH-pyrazole ring, syntheses often yield a mixture of 3-vinyl and 5-vinyl isomers, which are collectively referred to as 3(5)-vinylpyrazoles.
Caption: Key synthetic pathways to 3(5)-Ethenyl-1H-pyrazole.
Method 1: Cracking of Pyrazolyl Adducts (Ponticello's Method)
A robust method for preparing 3(5)-vinylpyrazoles involves the thermal "cracking" of adducts formed from the condensation and cyclization of a β-dicarbonyl compound with hydrazine or its derivatives.[2] This approach is advantageous due to the availability of the starting materials.
Causality: The core principle is the formation of a pyrazole intermediate which, upon heating, undergoes an elimination reaction to generate the vinyl group. The choice of a β-ketoaldehyde (R¹=H) or a β-diketone (R¹=Me) allows for tunability of the final product.[2] The thermal energy supplied during the cracking step provides the activation energy needed to break the C-O bond and eliminate a molecule of water (or alcohol, depending on the adduct), leading to the formation of the stable, aromatic pyrazole ring with a vinyl substituent.
Experimental Protocol:
-
Condensation-Cyclization: A β-ketoaldehyde (e.g., 4,4-dimethoxy-2-butanone) is reacted with a hydrazine derivative (e.g., hydrazine hydrate) in a suitable solvent like ethanol.
-
The reaction mixture is typically heated under reflux to drive the condensation and subsequent cyclization, forming the pyrazole adduct.
-
Isolation: The solvent is removed under reduced pressure, and the resulting crude adduct is isolated. Purification may be performed via crystallization or chromatography if necessary.
-
Cracking: The isolated adduct is subjected to high-temperature thermolysis (pyrolysis or "cracking"). This is often performed by heating the solid adduct under vacuum, allowing the volatile 3(5)-vinylpyrazole product to distill and be collected.[2] Good yields have been reported for this transformation.[2]
Method 2: Thermolysis of 3H-1,2-Diazepines
An earlier method reported by Sharp involves the thermolysis and subsequent rearrangement of 3H-1,2-diazepines to yield 3-vinylpyrazoles.[2] This method, while effective, relies on less common starting materials.
Causality: This transformation is a thermally induced pericyclic reaction. The seven-membered diazepine ring is unstable at high temperatures and undergoes a ring contraction. This process involves the cleavage of specific bonds and the formation of new ones, ultimately rearranging into the more thermodynamically stable five-membered aromatic pyrazole ring system, with the vinyl group being formed from the remnants of the diazepine ring structure.
Experimental Protocol:
-
Preparation of Precursor: The substituted 3H-1,2-diazepine is synthesized according to established literature procedures.
-
Thermolysis: The diazepine is heated in a high-boiling point, inert solvent or neat under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques like column chromatography to yield the 3-vinylpyrazole.[2]
Method 3: Domino Reaction with Bestmann-Ohira Reagent
A more modern and mild approach utilizes the versatility of the Bestmann-Ohira reagent (BOR) in a domino reaction with a cinnamaldehyde derivative.[2]
Causality: This elegant synthesis involves multiple steps occurring in a single pot. The sequence begins with a formal 1,3-dipolar cycloaddition, followed by a Horner-Wadsworth-Emmons (HWE) homologation of the pyrazoline intermediate. A final 1,3-H shift aromatizes the ring to furnish the stable 5(3)-vinylpyrazole.[2] The dual reactivity of the BOR as both a cycloaddition partner and a homologation reagent is key to the efficiency of this method.
Physicochemical and Spectroscopic Properties
The fundamental properties of 3-ethenyl-1H-pyrazole are summarized below. This data is critical for its handling, characterization, and use in quantitative experiments.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂ | [1][11] |
| Molecular Weight | 94.11 g/mol | [11][12] |
| CAS Number | 56342-52-0 | [1][11][13] |
| Appearance | Data not widely available; likely a liquid or low-melting solid | |
| Synonyms | 3-vinyl-1H-pyrazole, 5-vinylpyrazole | [11] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 3-ethenyl-1H-pyrazole.
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¹H NMR: The proton NMR spectrum is characteristic. It will show signals for the vinyl protons (typically three distinct signals: a doublet of doublets for the α-proton and two doublets for the terminal β-protons) and signals for the pyrazole ring protons. The position of the NH proton signal can vary depending on the solvent and concentration. Spectroscopic studies on related 1-vinylpyrazoles have shown that substituents on the pyrazole ring influence the conformation of the vinyl group, an effect that is likely present in the 3-ethenyl isomer as well.[2]
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals: two for the sp² carbons of the vinyl group and three for the carbons of the pyrazole ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight.
Reactivity and Chemical Transformations
The dual functionality of 3-ethenyl-1H-pyrazole—the reactive vinyl group and the pyrazole ring—makes it a versatile substrate for further chemical modification.[9][10]
Caption: Reactivity profile of 3-Ethenyl-1H-pyrazole.
Free-Radical Polymerization
Similar to other vinyl monomers, the ethenyl group of vinylpyrazoles can undergo free-radical polymerization.[2][9] This reaction is typically initiated by thermal initiators like azobisisobutyronitrile (AIBN).
Causality: The initiator (AIBN) decomposes upon heating to generate free radicals. These radicals add across the double bond of the vinyl group, creating a new radical on the adjacent carbon. This new radical then propagates by adding to another monomer unit, leading to the formation of a long polymer chain. The extent and rate of polymerization can be influenced by substituents on the pyrazole ring or the vinyl group.[2]
Experimental Protocol:
-
Setup: 3-Ethenyl-1H-pyrazole is dissolved in a suitable solvent (e.g., benzene) in a reaction vessel equipped with a condenser and magnetic stirrer.
-
Initiator Addition: A catalytic amount of AIBN is added to the solution.
-
Polymerization: The mixture is heated (e.g., to 80 °C) under an inert atmosphere to initiate polymerization. The reaction is allowed to proceed for several hours.[2]
-
Isolation: The resulting polymer is typically isolated by precipitation into a non-solvent (e.g., hexane), followed by filtration and drying.
Cycloaddition Reactions
The electron-rich double bond of the vinyl group can participate in cycloaddition reactions. For instance, 1-vinylpyrazoles react with electron-deficient alkenes like tetracyanoethylene to form cyclobutane derivatives via a [2+2] cycloaddition.[2] It is expected that 3-ethenyl-1H-pyrazole would exhibit similar reactivity.
Addition of Thiols (Thiylation)
The vinyl group readily reacts with thiols via either ionic or free-radical mechanisms.[2] Radical addition, often initiated by AIBN, is a convenient method for synthesizing pyrazoles with sulfur-containing substituents.[2][14]
Causality: Under radical conditions, the reaction proceeds via an anti-Markovnikov addition. A radical initiator abstracts a hydrogen from the thiol (R-SH) to generate a thiyl radical (R-S•). This radical adds to the terminal carbon of the vinyl group, forming a more stable carbon-centered radical on the α-carbon, which then abstracts a hydrogen from another thiol molecule to yield the β-addition product and propagate the chain. This reaction is highly efficient, often proceeding in high yields (80-85%).[2]
Applications in Research and Drug Development
The primary value of 3-ethenyl-1H-pyrazole lies in its role as a versatile intermediate.
-
Drug Discovery: Pyrazoles are integral to modern drug discovery.[7][15] The vinyl group on 3-ethenyl-1H-pyrazole allows for its incorporation into larger molecules using robust C-C bond-forming reactions. It can serve as a precursor for creating libraries of complex pyrazole derivatives for screening against various biological targets. Notably, some 5-vinylpyrazoles have been identified as potent DNA gyrase inhibitors, highlighting their potential in developing new antibacterial agents.[2]
-
Materials Science: The ability of 3-ethenyl-1H-pyrazole to polymerize opens avenues for creating novel functional polymers. These polymers, containing pendant pyrazole units, could be explored for applications in coordination chemistry, as ligands for catalysis, or as smart materials, leveraging the metal-binding and hydrogen-bonding capabilities of the pyrazole ring.[2]
Conclusion
3-Ethenyl-1H-pyrazole is a high-value heterocyclic compound with significant synthetic potential. While its synthesis can be challenging compared to N-vinyl isomers, established methods based on thermal cracking of adducts and modern domino reactions provide reliable access. Its defined physicochemical properties and the predictable reactivity of its vinyl group make it an excellent building block for creating diverse and complex molecular structures. For researchers in drug discovery and materials science, 3-ethenyl-1H-pyrazole represents a gateway to novel compounds with potentially valuable biological and physical properties.
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